alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride
Description
Alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride is a synthetic organic compound characterized by a benzyl alcohol core substituted with a dimethylamino-methyl group at the alpha position. The hydroxyl group of the benzyl alcohol is esterified with benzoic acid, and the compound exists as a hydrochloride salt.
Key structural features:
- Dimethylamino-methyl group: Enhances solubility in acidic environments and may influence CNS penetration.
- Benzoate ester: Increases metabolic stability compared to free alcohols.
- Hydrochloride salt: Improves crystallinity and shelf stability.
Properties
CAS No. |
31721-79-6 |
|---|---|
Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
(2-benzoyloxy-2-phenylethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-18(2)13-16(14-9-5-3-6-10-14)20-17(19)15-11-7-4-8-12-15;/h3-12,16H,13H2,1-2H3;1H |
InChI Key |
VEPRHILTQNNKNO-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation of the Alpha-Substituted Benzyl Alcohol Intermediate
The key intermediate, alpha-((dimethylamino)methyl)benzyl alcohol, is typically prepared via reductive amination or related synthetic routes starting from benzyl alcohol derivatives or substituted benzaldehydes.
Reductive Amination Route:
Starting from m-hydroxybenzaldehyde or related aromatic aldehydes, reaction with dimethylamine under reductive conditions (e.g., hydrogenation with Pd catalyst or sodium cyanoborohydride) yields the alpha-((dimethylamino)methyl)benzyl alcohol intermediate. This method allows for control of stereochemistry and substitution pattern.Catalytic Hydrogenation of Hydroperoxide Precursors:
In industrial contexts, alpha, alpha-dimethyl benzyl alcohols are prepared by catalytic hydrogenation of cumene hydroperoxide derivatives using titanium-based catalysts such as Ti-HMS, Ti-MCM-41, Ti-MCM-48, Ti-SBA-15, or amorphous Ti/SiO2 supported catalysts. These catalysts operate under mild conditions (temperatures 40–130 °C, pressures 0.1–6.0 MPa) in inert nonpolar solvents like isopropyl benzene. The molar ratios of reactants and catalyst loading are optimized to maximize selectivity and yield while minimizing waste and energy consumption.
| Parameter | Typical Range |
|---|---|
| Reaction temperature | 40–130 °C |
| Reaction pressure | 0.1–6.0 MPa |
| Alkene to cumene hydroperoxide molar ratio | 0.5–15:1 |
| Catalyst titanium content | 0.1–20 wt% |
| Solvent | Isopropyl benzene or similar inert nonpolar solvents |
This method addresses environmental concerns by reducing sulfur-containing waste and improving product purity and process efficiency compared to older sodium sulfite reduction methods.
Esterification to Form the Benzoate Ester
The alpha-((dimethylamino)methyl)benzyl alcohol intermediate is then esterified with benzoic acid or benzoic acid derivatives to form the benzoate ester.
Typical Esterification Conditions:
The esterification is carried out by reacting the benzyl alcohol with benzoic acid in the presence of an acid catalyst such as sulfuric acid or using coupling reagents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction is generally performed under reflux with removal of water to drive the equilibrium toward ester formation.Purification:
The ester product is purified by crystallization or chromatography to remove unreacted starting materials and side products.
Formation of the Hydrochloride Salt
The benzoate ester bearing the dimethylamino group is converted into its hydrochloride salt to improve stability, solubility, or bioavailability.
Hydrochloride Salt Formation:
The free base ester is treated with hydrogen chloride gas or anhydrous HCl in an organic solvent such as ether or ethanol. The reaction mixture is stirred until a clear solution is obtained, followed by evaporation and crystallization to isolate the hydrochloride salt.Example from Literature:
A reported synthesis involved treating the filtrate containing the ester intermediate with hydrogen chloride gas until turbidity ceased, followed by evaporation and crystallization from ethanol/hexane to yield the hydrochloride salt in about 70% yield with melting point 128–130 °C.
Summary Table of Preparation Steps
| Step | Reactants/Conditions | Catalyst/Agent | Product/Outcome |
|---|---|---|---|
| 1. Alpha-substituted benzyl alcohol synthesis | Cumene hydroperoxide + alkene in inert solvent, Ti-based catalyst, 40–130 °C, 0.1–6.0 MPa | Ti-HMS, Ti-MCM-41, etc. | Alpha, alpha-dimethyl benzyl alcohol intermediate |
| 2. Esterification | Alpha-substituted benzyl alcohol + benzoic acid, acid catalyst, reflux | Sulfuric acid or coupling agents | Alpha-((dimethylamino)methyl)benzyl alcohol benzoate |
| 3. Hydrochloride salt formation | Ester + HCl gas or anhydrous HCl in ether/ethanol | HCl gas or solution | Alpha-((Dimethylamino)methyl)benzyl alcohol benzoate hydrochloride salt |
Research Findings and Analytical Data
Catalyst Efficiency:
Titanium-silicate catalysts such as Ti-MCM-41 and Ti-HMS show high selectivity and conversion rates for the hydrogenation step, with catalyst lifetimes maintained over 48–96 hours under continuous flow conditions.Environmental Impact:
The newer catalytic methods significantly reduce sulfur-containing waste compared to traditional sodium sulfite reduction methods, aligning with green chemistry principles.Physical Properties:
The hydrochloride salt of the ester typically crystallizes with a melting point around 128–130 °C and shows characteristic IR absorption bands at 2960, 1760, 1610 cm^-1, consistent with ester and amine hydrochloride functionalities.Optical Activity: When optically active forms are prepared, specific rotation data such as $$[α]_D^{25} = -10.6^\circ$$ (in ethanol) have been reported, indicating stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP, or chromium trioxide (CrO3) in the presence of acetic acid.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as halides, cyanides, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Scientific Research Applications
Alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium channels on nerve membranes, reducing sodium ion passage and blocking nerve impulse conduction . This results in a temporary loss of sensation in the targeted area.
Comparison with Similar Compounds
Phenylephrine Hydrochloride
Structure: (+)-m-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride (CAS 939-38-8) .
- Key Differences: Substitution: Phenylephrine has a methylamino group instead of dimethylamino. Additional hydroxyl group: A meta-hydroxyl group on the benzene ring enhances adrenergic receptor binding.
- Phenylephrine’s meta-hydroxyl group is critical for its vasoconstrictor activity, which the target compound lacks .
Data Comparison :
| Property | Target Compound | Phenylephrine HCl |
|---|---|---|
| Melting Point (°C) | Not reported | 145–146 (literature) |
| Acute Toxicity (LD50, mice) | Not reported | 3060 mg/kg (parenteral) |
PRL-8-53 Hydrochloride
Structure: Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate hydrochloride (CAS 51352-87-5) .
- Key Differences: Ethyl spacer: PRL-8-53 has a two-carbon chain between the amino group and the benzoate. Benzyl(methyl)amino vs. dimethylamino: Alters steric and electronic properties.
- The target compound’s direct ester linkage may reduce metabolic degradation compared to PRL-8-53’s extended chain .
Data Comparison :
| Property | Target Compound | PRL-8-53 HCl |
|---|---|---|
| Molecular Weight | Not reported | 319.83 g/mol |
| Melting Point (°C) | Not reported | 150–151 |
δ-Benzylmethylaminoethyl Benzoate Hydrochloride
- Key Differences: Ethyl linkage: The amino group is separated from the benzoate by an ethyl group. Benzylmethylamino vs. dimethylamino: Introduces bulkier substituents.
- Functional Impact: The ethyl linkage may reduce steric hindrance, allowing better interaction with hydrophobic pockets in biological targets. The dimethylamino group in the target compound could enhance solubility in polar solvents compared to benzylmethylamino .
Data Comparison :
| Property | Target Compound | δ-Benzylmethylaminoethyl Benzoate HCl |
|---|---|---|
| Melting Point (°C) | Not reported | 145.6–146.4 |
Metabutoxycaine Hydrochloride
- Key Differences: Butyloxy and diethylamino groups: Metabutoxycaine has a branched alkoxy group and a tertiary amine.
- Functional Impact: Metabutoxycaine’s butyloxy group extends duration of action as a local anesthetic. The target compound’s dimethylamino-methyl group may favor faster onset due to increased membrane permeability .
Biological Activity
Alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dimethylamino group attached to a benzyl alcohol moiety, esterified with benzoic acid. The hydrochloride form enhances its solubility and stability, which is crucial for biological applications.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities. The following mechanisms are proposed for this compound:
- Cholinesterase Inhibition : Compounds that inhibit acetylcholinesterase (AChE) are valuable in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that analogs with similar functional groups can significantly inhibit AChE, suggesting potential for this compound as well .
- Anticancer Activity : Compounds derived from benzyl alcohols have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values indicating significant growth inhibition in MCF-7 breast cancer cells .
Biological Activity Data Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Cholinesterase Inhibition | Inhibition of AChE | |
| Anticancer Activity | Cytotoxicity against MCF-7 cells | |
| Antiparasitic Activity | Potential inhibition against T. cruzi |
Case Studies
-
Cholinergic Activity :
A study examining the structure-activity relationships (SARs) of various benzyl alcohol derivatives found that modifications in the dimethylamino group significantly impacted AChE inhibition potency. The findings suggest that similar modifications could enhance the biological activity of this compound . -
Anticancer Properties :
Research on related compounds demonstrated that certain benzyl alcohol derivatives exhibited promising anticancer properties, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. This indicates potential for further exploration of this compound in cancer therapy . -
Antiparasitic Activity :
In vitro studies on benzyl alcohol analogs revealed activity against Leishmania species, suggesting that this compound may also possess antiparasitic properties worth investigating .
Q & A
Basic Question
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to quantify impurities (e.g., residual benzyl halides). Reference standards like Impurity D(EP) (CAS 92414-09-0) can aid calibration .
- NMR Spectroscopy : Confirm the ester and dimethylamino groups via H NMR (δ 7.2–7.8 ppm for aromatic protons; δ 2.2–2.5 ppm for dimethylamino methyl protons) .
- Mass Spectrometry : Validate molecular weight (305.8 g/mol) using ESI-MS in positive ion mode .
What in vitro assays are suitable for preliminary biological activity screening?
Basic Question
- Cholinesterase Inhibition : Test acetylcholinesterase (AChE) inhibition using the Ellman assay. Compare IC values to analogs like PRL-8-53 (CAS 51352-87-5), which shares structural motifs .
- Cytotoxicity Screening : Evaluate against cancer cell lines (e.g., MCF-7) via MTT assay. Monitor IC trends relative to ester substituents .
- Ion Channel Blockade : Use patch-clamp electrophysiology to assess sodium channel inhibition, a mechanism linked to local anesthetic activity .
How does the ester group participate in hydrolysis, and what factors influence the reaction mechanism?
Advanced Question
The ester undergoes acid- or base-catalyzed hydrolysis:
- Acidic Conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. Optimal at pH 2–4 with HCl .
- Basic Conditions : Hydroxide ions directly attack the carbonyl carbon. Use 0.1M NaOH at 50°C for complete conversion to the carboxylic acid .
- Steric Effects : Bulky substituents near the ester slow hydrolysis. Compare kinetics with simpler esters (e.g., ethyl benzoate) to quantify steric hindrance .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Advanced Question
- Dimethylamino Modifications : Replace with bulkier amines (e.g., diethylamino) to enhance lipophilicity and membrane penetration. Test using analogs like Metabutoxycaine Hydrochloride (CAS 344.88 g/mol) .
- Ester Substituents : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the ester against hydrolysis while maintaining sodium channel affinity .
- Benzyl Alcohol Core : Fluorinate the aromatic ring to modulate metabolic stability and receptor binding. Compare with fluorinated PRL-8-53 derivatives .
How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
Advanced Question
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted benzyl halides) that may skew results. Use reference standards like Imp. E(EP) (CAS 294882-33-0) .
- Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
- Solvent Effects : Ensure consistent use of solvents (e.g., DMSO concentration ≤0.1%) to avoid cytotoxicity artifacts .
What computational methods predict the compound’s interaction with biological targets?
Advanced Question
- Molecular Docking : Model binding to AChE (PDB ID 4EY7) using AutoDock Vina. Focus on π-π stacking between the benzyl group and Trp286 .
- MD Simulations : Simulate sodium channel (Nav1.7) interactions in lipid bilayers via GROMACS. Track hydrogen bonding between the dimethylamino group and Asp1586 .
- QSAR Modeling : Build regression models correlating logP values with cytotoxicity data from analogs .
What strategies mitigate degradation during long-term storage?
Advanced Question
- Lyophilization : Freeze-dry the hydrochloride salt under vacuum to prevent ester hydrolysis. Store at -20°C in amber vials with desiccants .
- Buffer Selection : Formulate in phosphate buffer (pH 4.5) to stabilize the ester against alkaline hydrolysis .
- Light Protection : Shield from UV exposure to prevent radical-mediated degradation of the benzyl alcohol moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
